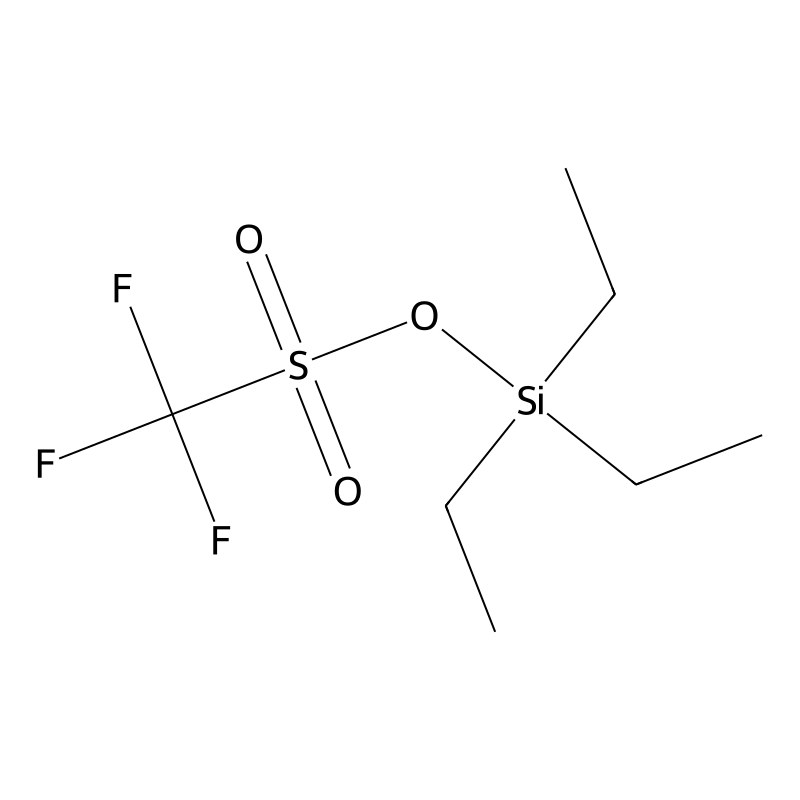

Triethylsilyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Triethylsilyl trifluoromethanesulfonate (TESOTf, CAS 79271-56-0) is a highly reactive silylating agent and a potent Lewis acid widely used in advanced organic synthesis, pharmaceutical manufacturing, and materials science. It occupies a critical 'Goldilocks' zone in the silyl triflate family: it is more sterically hindered and provides greater hydrolytic stability than the highly labile trimethylsilyl (TMS) group, yet it is significantly less bulky and reacts much faster than the tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups [1]. As a procurement choice, TESOTf is primarily selected when a process requires the rapid, quantitative protection of sterically hindered alcohols, the in situ generation of enol silanes, or the chemoselective activation of acetals and glycosyl donors without triggering the over-reaction typical of smaller analogs.

Substituting TESOTf with its closest analogs frequently results in process failures, yield losses, or extended manufacturing times. Replacing it with the cheaper Trimethylsilyl trifluoromethanesulfonate (TMSOTf) yields TMS ethers that are exceptionally labile, often degrading during standard aqueous workups or silica gel chromatography, and its aggressive Lewis acidity can cause the unwanted hydrolysis of sensitive ketals [1]. Conversely, substituting with tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) introduces excessive steric bulk, which can extend reaction times from hours to several days or prevent the silylation of hindered tertiary alcohols entirely. Finally, attempting to use Triethylsilyl chloride (TESCl) to save costs fails because the chloride leaving group lacks the electrophilicity required to activate unreactive acetals or drive difficult silylations, resulting in zero conversion under conditions where TESOTf achieves near-quantitative yields [2].

Electrophilicity in Acetal Activation (TESOTf vs. TESCl)

In the deprotection and silylation of acetals, the triflate leaving group provides orders of magnitude higher reactivity than the chloride. When treating dimethyl acetals, TESOTf achieves complete conversion to the triethylsilylated aldehyde at 0 °C in just 0.5 hours. In stark contrast, attempting the same reaction with TESCl yields no reaction whatsoever under identical conditions [1].

| Evidence Dimension | Acetal activation conversion |

| Target Compound Data | Complete conversion (0.5 h at 0 °C) |

| Comparator Or Baseline | TESCl (0% conversion / no reaction) |

| Quantified Difference | >99% difference in conversion |

| Conditions | Dimethyl acetal substrate, 2,6-lutidine base, 0 °C |

Buyers must specify the triflate over the chloride for Lewis acid catalysis and unreactive substrate silylation, as TESCl is completely ineffective for these pathways.

Chemoselectivity in Ketal vs. Acetal Cleavage (TESOTf vs. TMSOTf)

TESOTf acts as a milder, more selective Lewis acid than TMSOTf, which is critical for orthogonal deprotection strategies. In competitive environments, TMSOTf rapidly over-reacts, fully deprotecting ketals to ketones within 1 hour. Conversely, TESOTf leaves ketals virtually untouched (showing only trace reaction after 6 hours), allowing chemists to selectively activate less hindered acetals without destroying adjacent sensitive groups [1].

| Evidence Dimension | Ketal deprotection rate |

| Target Compound Data | Trace reaction after 6 hours |

| Comparator Or Baseline | TMSOTf (Complete deprotection to ketone in 1 hour) |

| Quantified Difference | >6x time differential with inverse yield outcomes |

| Conditions | Ketal substrate, 2,6-lutidine, room temperature |

Procurement of TESOTf is critical for complex multi-step syntheses where selective activation is required without destroying adjacent sensitive ketal protecting groups.

Kinetic Efficiency in Tandem Aldol Reactions (TESOTf vs. TBSOTf)

The steric bulk of the silyl group directly dictates reaction times in tandem enol silane formation-Mukaiyama aldol reactions. TESOTf promotes the reaction of acetophenone and benzaldehyde to the aldol adduct in 97% yield within 24 hours. In contrast, the bulkier TBSOTf severely retards the reaction kinetics, yielding only 54% after an extended 72-hour period [1].

| Evidence Dimension | Aldol adduct yield and reaction time |

| Target Compound Data | 97% yield in 24 h |

| Comparator Or Baseline | TBSOTf (54% yield in 72 h) |

| Quantified Difference | 43% higher yield achieved in one-third the processing time |

| Conditions | Tandem Mukaiyama aldol addition, CH2Cl2, 0 °C to rt |

Industrial and laboratory scale-ups benefit from the kinetic efficiency of TESOTf, avoiding the multi-day processing times and lower yields required by TBSOTf.

Hydrolytic Stability for Downstream Processing (TESOTf vs. TMSOTf)

While TMSOTf is highly reactive, the resulting trimethylsilyl (TMS) ethers are exceptionally labile and prone to rapid cleavage during standard aqueous workups or silica gel chromatography. TESOTf installs a triethylsilyl (TES) group that is significantly more resistant to acidic cleavage, ensuring that protected intermediates survive purification steps with high recovery, whereas TMS ethers routinely suffer severe yield losses [1].

| Evidence Dimension | Silyl ether stability during purification |

| Target Compound Data | TES ethers survive silica gel chromatography intact |

| Comparator Or Baseline | TMS ethers (highly susceptible to acidic cleavage on silica) |

| Quantified Difference | Stable vs. labile under standard chromatography conditions |

| Conditions | Standard silica gel chromatography and mild acidic workup |

Buyers should select TESOTf over TMSOTf when the protected intermediate must be isolated and purified, directly preventing costly yield losses during chromatography.

Intermediate Protection in Multi-Step API Synthesis

Because TES ethers are stable enough to survive silica gel chromatography but can be selectively cleaved under mildly acidic conditions that leave TBS or TIPS ethers intact, TESOTf is the ideal reagent for the temporary protection of secondary and tertiary alcohols in multi-step pharmaceutical and natural product synthesis [1].

Chemoselective Acetal Activation and Glycosylation

TESOTf acts as a finely-tuned Lewis acid promoter for glycosylations and acetal deprotections. Its milder profile compared to TMSOTf allows chemists to selectively activate specific acetals or glycosyl donors without prematurely cleaving ketals or other acid-sensitive moieties in complex formulations [2].

Tandem Mukaiyama Aldol Additions

In processes requiring the in situ generation of enol silanes followed by aldol addition, TESOTf provides the optimal kinetic profile. It drives the reaction to near-quantitative yields within 24 hours, avoiding the sluggish multi-day reaction times associated with bulkier reagents like TBSOTf[3].

References

- [1] White, J. D., and Carter, R. G. 'Silicon-Based Blocking Agents.' Thieme.

- [2] Fujioka, H., et al. 'Reaction of the Acetals with TESOTf−Base Combination; Speculation of the Intermediates and Efficient Mixed Acetal Formation.' Journal of the American Chemical Society, 2006.

- [3] A Tandem Enol Silane Formation-Mukaiyama Aldol Reaction Mediated by TMSOTf. UR Scholarship Repository, 2007.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive